molecular formula C12H13N5O4 B12873885 N-((3-(5-Nitrofuran-2-yl)-1H-pyrazol-4-yl)methylene)morpholin-4-amine

N-((3-(5-Nitrofuran-2-yl)-1H-pyrazol-4-yl)methylene)morpholin-4-amine

Cat. No.: B12873885
M. Wt: 291.26 g/mol
InChI Key: QWLWXKSECWRRRC-RIYZIHGNSA-N
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Description

N-((3-(5-Nitrofuran-2-yl)-1H-pyrazol-4-yl)methylene)morpholin-4-amine is a hybrid heterocyclic compound featuring a pyrazole core fused with a 5-nitrofuran moiety and a morpholine-derived hydrazone group. Key structural attributes include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, often associated with bioactivity in medicinal chemistry .
  • 5-Nitrofuran-2-yl substituent: A nitro group on the furan ring, a hallmark of antimicrobial and antiparasitic agents due to its redox-active properties .
  • Morpholin-4-amine hydrazone: The morpholine ring enhances solubility and metabolic stability, while the hydrazone linker (R1R2C=NNR3R4) offers conformational flexibility for target binding .

Properties

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

(E)-N-morpholin-4-yl-1-[5-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl]methanimine

InChI

InChI=1S/C12H13N5O4/c18-17(19)11-2-1-10(21-11)12-9(7-13-15-12)8-14-16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,13,15)/b14-8+

InChI Key

QWLWXKSECWRRRC-RIYZIHGNSA-N

Isomeric SMILES

C1COCCN1/N=C/C2=C(NN=C2)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1N=CC2=C(NN=C2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction

Pyrazoles are commonly synthesized via the reaction of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. For the nitrofuran-substituted pyrazole, the key step involves coupling a 5-nitrofuran-2-carbaldehyde or equivalent with a suitable hydrazine derivative.

  • Method: Condensation of 5-nitrofuran-2-carbaldehyde with hydrazine hydrate or substituted hydrazines under reflux conditions in ethanol or other polar solvents.
  • Alternative: Cyclization of α,β-unsaturated ketones bearing the nitrofuran moiety with hydrazines, as reported in recent pyrazole syntheses.

Yields for such pyrazole syntheses typically range from 50% to 80%, depending on reaction conditions and substituents.

Functionalization at Pyrazole C-4 Position

The pyrazole intermediate is functionalized at the 4-position to introduce the aldehyde or ketone group necessary for subsequent Schiff base formation. This can be achieved by:

  • Selective formylation reactions
  • Use of pyrazole-4-carbaldehyde derivatives as starting materials

Formation of the Schiff Base (Imine) with Morpholin-4-amine

The final step involves condensation of the pyrazole-4-carbaldehyde intermediate with morpholin-4-amine to form the imine linkage (methylene bridge).

Reaction Conditions

  • Solvent: Ethanol or methanol is commonly used.
  • Catalyst: A few drops of acid or base (e.g., piperidine) can catalyze the condensation.
  • Temperature: Reflux or room temperature stirring for several hours.
  • Isolation: The product typically precipitates out or can be isolated by solvent evaporation and recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate similar Schiff base formations involving heterocyclic aldehydes and amines, improving yields and reducing reaction times.

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 2–6 hours 10–30 minutes
Yield 60–75% 70–85%
Temperature Reflux (~78 °C for ethanol) 100–150 °C
Solvent Ethanol, Methanol Ethanol, Methanol

Analytical and Purification Techniques

  • Purification: Recrystallization from ethanol or methanol.
  • Characterization: IR spectroscopy (imine C=N stretch ~1600–1650 cm⁻¹), NMR (characteristic imine proton), and mass spectrometry confirm structure.
  • Yields: Typically in the range of 65–85% for the final Schiff base.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring synthesis 5-nitrofuran-2-carbaldehyde + hydrazine, reflux in ethanol 50–80 Formation of 3-(5-nitrofuran-2-yl)-1H-pyrazole
2 Formylation/functionalization Selective formylation or use of pyrazole-4-carbaldehyde 60–75 Introduces aldehyde at C-4 position
3 Schiff base formation Morpholin-4-amine + pyrazole-4-carbaldehyde, reflux or microwave irradiation 65–85 Imine formation, microwave improves yield and time

Research Findings and Optimization Notes

  • The presence of the electron-withdrawing nitro group on the furan ring influences the reactivity of the aldehyde and the stability of the Schiff base.
  • Microwave-assisted synthesis offers a greener, faster alternative with improved yields and purity.
  • The choice of solvent and catalyst affects the selectivity and yield of the imine formation.
  • Purification by recrystallization is effective due to the distinct solubility of the Schiff base.

Biological Activity

N-((3-(5-Nitrofuran-2-yl)-1H-pyrazol-4-yl)methylene)morpholin-4-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. The structural features of this compound, including the nitrofuran and pyrazole moieties, suggest a range of pharmacological effects. This article reviews the biological activity of this compound, supported by various studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reactions between appropriate precursors. For example, 5-nitrofuran derivatives are often combined with pyrazole derivatives to yield the target compound. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Studies have shown that compounds containing nitrofuran and pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of nitrofurantoin analogues demonstrated potent antibacterial activity against various strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Nitrofurantoin4E. coli
This compoundTBDS. aureus
5-amino-pyrazole derivatives8P. aeruginosa

Note: TBD = To Be Determined based on ongoing studies.

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor activity, particularly against specific cancer cell lines. Research indicates that compounds like N-(5-nitrofuran) derivatives can inhibit tumor cell proliferation by targeting pathways such as BRAF(V600E) and EGFR .

Case Study: Antitumor Effects
A study evaluating the antitumor effects of various pyrazole derivatives found that certain compounds significantly reduced tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. SAR studies have shown that modifications in the pyrazole or nitrofuran moieties can enhance or diminish biological efficacy. For instance, substituents on the pyrazole ring have been correlated with increased potency against specific bacterial strains .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Substitution on Pyrazole RingIncreased antibacterial activity
Alteration of Nitrofuran PositionEnhanced antitumor effects

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:N 3 5 Nitrofuran 2 yl 1H pyrazol 4 yl methylene morpholin 4 amine\text{N 3 5 Nitrofuran 2 yl 1H pyrazol 4 yl methylene morpholin 4 amine}

Antimicrobial Activity

One of the most notable applications of N-((3-(5-Nitrofuran-2-yl)-1H-pyrazol-4-yl)methylene)morpholin-4-amine is its antimicrobial properties. Research has demonstrated that derivatives of nitrofuran compounds exhibit potent activity against Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant strains.

Case Study: Antitubercular Activity

A study highlighted the synthesis of nitrofuran derivatives and their evaluation against M. tuberculosis. The derivatives exhibited significant inhibitory concentrations (MIC) against both drug-sensitive and drug-resistant strains. For instance, one derivative showed an MIC value of 0.0125 μg/mL, indicating strong efficacy compared to standard treatments like isoniazid and rifampicin .

Cytotoxicity Evaluation

While assessing the therapeutic potential of this compound, researchers also evaluated its cytotoxicity against mammalian cell lines. The results indicated low cytotoxicity with high selectivity indices, suggesting that these compounds can effectively target bacterial cells while sparing human cells .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that allow for the introduction of various substituents to enhance biological activity. The incorporation of different functional groups has been shown to modulate the pharmacological properties significantly.

Synthesis Pathway

The general synthetic pathway includes:

  • Formation of Pyrazole : Starting from appropriate precursors, pyrazole derivatives are synthesized.
  • Condensation Reaction : The pyrazole is then reacted with 5-nitrofuran derivatives to form the desired compound.
  • Final Modification : Morpholine is introduced through a condensation reaction to yield this compound.

Comparative Analysis of Related Compounds

Compound NameMIC (μg/mL)Target PathogenNotable Features
N-Aryl Pyrazole Derivative0.0125M. tuberculosisHigh potency
Nitrofurantoin Analog0.025M. tuberculosisStructural similarity to nitrofuran
3-(5-Nitrofuran) Derivative0.031M. tuberculosisSelective inhibition

This table illustrates how this compound compares to other related compounds in terms of antimicrobial efficacy.

Chemical Reactions Analysis

Functionalization and Derivatives

The compound’s reactivity is influenced by its substituents:

  • Nitro Group Reduction : The 5-nitrofuran’s nitro group can be reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) .

  • Imine Hydrolysis : The methylene imine bond hydrolyzes under acidic conditions to regenerate the aldehyde and morpholine .

Key Data :

Reaction TypeReagents/ConditionsProductYield
Nitro ReductionH₂ (1 atm), Pd-C, EtOH5-Aminofuran-pyrazole derivative70%
Imine Hydrolysis1M HCl, reflux, 2hPyrazole-4-carbaldehyde90%

Biological Activity and Mechanistic Insights

While direct data on the compound is limited, structurally related analogs exhibit:

  • Antimycobacterial Activity : MIC values as low as 0.031 mg/L against M. tuberculosis H37Rv .

  • Mechanism : Inhibition of mycobacterial arylamine N-acetyltransferase (NAT), critical for intracellular survival .

Structure-Activity Relationship (SAR) :

  • The 5-nitrofuran group enhances electron-withdrawing effects, improving membrane permeability .

  • The morpholine moiety contributes to solubility and target affinity .

Computational and Spectroscopic Characterization

  • Docking Studies : Derivatives show binding energy scores (MM-GBSA) of −67.001 kcal/mol with NAT, indicating strong target interaction .

  • NMR Data : Key signals include δ 8.32 (s, pyrazole-H), 7.88 (s, furan-H), and 4.16 (s, morpholine-CH₂) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Microwave-Assisted Rapid, high efficiencyRequires specialized equipment85%
Iodine-Mediated RegioselectiveToxicity of iodine60–78%
Mannich Reaction Versatile for aminesCompeting side reactions70–87%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Morpholine Hybrids

Compound Name Key Features Biological Activity Synthesis Yield Reference
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole core with cyclopropylamine and pyridine substituents Anticancer (kinase inhibition) 17.9% (Cu-catalyzed coupling)
4-(4-Aminophenyl)morpholin-3-one Morpholinone ring with aniline group Antimalarial (plasmodial growth inhibition) Not reported (Pd/C reduction)
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine Boronic ester for Suzuki-Miyaura coupling Intermediate for kinase inhibitors Not reported

Key Observations :

  • The target compound’s 5-nitrofuran distinguishes it from analogues like and , which prioritize halogenated or boronic ester groups for cross-coupling or solubility.
  • Synthetic yields for pyrazole-morpholine hybrids are generally low (e.g., 17.9% in ), suggesting challenges in optimizing reaction conditions for bulk synthesis.

Functional Group Comparison

a) Nitroheterocyclic Derivatives
  • 5-Nitrofuran : Present in the target compound, this group is redox-active and often linked to DNA damage in pathogens (e.g., nitrofurantoin) .
  • 4-Nitrophenylmorpholin-3-one : Synthesized via nitric acid nitration in , this derivative’s nitro group is reduced to an amine for antimalarial activity, highlighting the nitro-to-amine conversion as a critical activation step.
b) Hydrazone Linkers
  • The target’s hydrazone group contrasts with sulfonamide derivatives in (halogen-substituted N-[3-(1H-pyrazol-4-yl)phenylmethyl]sulfonamides), which are optimized for pesticide activity. Hydrazones offer greater conformational flexibility but may exhibit lower metabolic stability.

Physicochemical Properties

  • Solubility : Morpholine derivatives generally exhibit improved aqueous solubility due to the oxygen atom’s polarity. The target compound’s hydrazone may reduce crystallinity, enhancing bioavailability compared to sulfonamide derivatives in .
  • Metabolic Stability : Nitro groups are prone to reduction in vivo, which could generate reactive intermediates. This contrasts with halogenated derivatives in , which are more metabolically inert.

Q & A

Q. What synthetic strategies are commonly employed to prepare N-((3-(5-Nitrofuran-2-yl)-1H-pyrazol-4-yl)methylene)morpholin-4-amine, and how can reaction conditions be optimized for higher yields?

A typical approach involves condensation reactions between pyrazole derivatives and morpholine-containing reagents. For example, Schiff base formation via refluxing intermediates (e.g., pyrazole-aldehydes) with morpholine in ethanol under acidic or neutral conditions, followed by crystallization . Yield optimization may involve adjusting stoichiometry, reaction time (e.g., 10–12 hours), and solvent polarity. Monitoring via TLC and purification through column chromatography or recrystallization (ethanol/water mixtures) is recommended to isolate pure products .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : To verify the presence of the nitrofuran moiety (δ ~7.5–8.5 ppm for aromatic protons) and morpholine’s characteristic peaks (δ ~3.5–3.7 ppm for N-CH2 groups) .
  • Mass Spectrometry (ESI-MS or HRMS) : To confirm molecular ion peaks (e.g., [M+H]+) and rule out side products .
  • X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound’s potential as a Bcl-2 inhibitor in anticancer research?

Utilize software such as AutoDock Vina to dock the compound into the Bcl-2 protein’s active site (PDB ID: 1G5M). Key steps include:

  • Preparing the ligand (protonation states, energy minimization) and receptor (removing water, adding polar hydrogens).
  • Validating the docking protocol using known inhibitors (e.g., ABT-199) as positive controls.
  • Analyzing binding poses and interaction energies (e.g., hydrogen bonds with Arg-105, hydrophobic contacts with Phe-104). A binding energy ≤−6 kcal/mol (similar to Schiff base 3g in ) suggests promising activity.

Q. What methodologies are effective for resolving crystallographic data inconsistencies, such as twinning or disorder in the morpholine moiety?

  • Twinning : Apply the TWIN law in SHELXL and refine using HKLF5 data format .
  • Disorder : Use PART instructions to model split positions for morpholine atoms, with isotropic displacement parameters (ADPs) constrained to reasonable values.
  • Validate with R1 < 5% and wR2 < 12%, and check residual electron density maps (<0.5 eÅ⁻³) .

Q. How can 3D-QSAR models guide the design of derivatives with enhanced bioactivity?

  • Dataset Preparation : Collect IC50 values of analogs (e.g., pyrazole-morpholine derivatives from ).
  • Alignment and Descriptors : Align molecules using the nitrofuran core, then compute steric/electrostatic fields (CoMFA) or atom-based descriptors (CoMSIA).
  • Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6). Contour maps can highlight regions where bulky substituents improve activity (e.g., para positions on the phenyl ring) .

Q. How should researchers address contradictions in reported synthesis yields or biological activity across studies?

  • Yield Discrepancies : Compare solvent systems (e.g., DMF vs. ethanol), catalysts (e.g., Cs2CO3 vs. CuBr), and purification methods . Replicate conditions with controlled moisture/oxygen levels.
  • Bioactivity Variability : Validate assay protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HeLa vs. MCF-7). Perform dose-response curves (IC50) with positive controls to ensure consistency .

Methodological Resources

  • Crystallography : SHELXL for refinement .
  • Docking : AutoDock Vina or Schrödinger Suite .
  • QSAR : SYBYL or Open3DQSAR .
  • Synthesis : Reflux under inert atmosphere with Dean-Stark traps for azeotropic water removal .

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